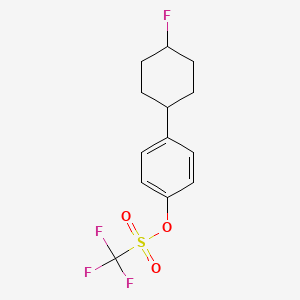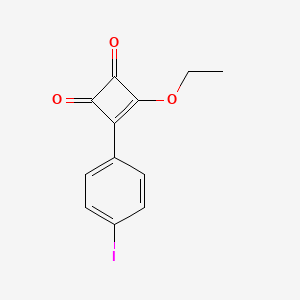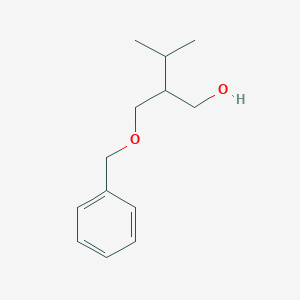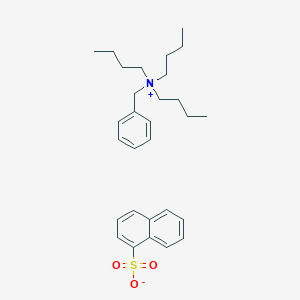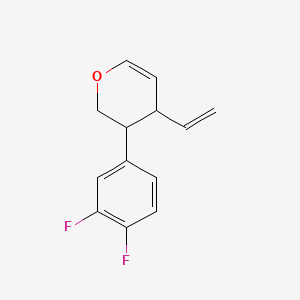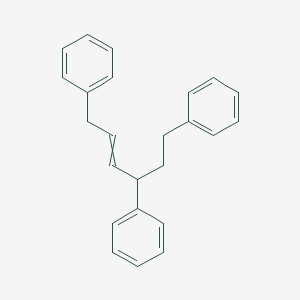
N~3~-(2-Methylacryloyl)-N-pyridin-2-yl-beta-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-(2-Methylacryloyl)-N-pyridin-2-yl-beta-alaninamide is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring, a beta-alanine moiety, and a 2-methylacryloyl group, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N3-(2-Methylacryloyl)-N-pyridin-2-yl-beta-alaninamide typically involves the following steps:
Formation of the 2-Methylacryloyl Chloride: This is achieved by reacting methacrylic acid with thionyl chloride under reflux conditions.
Coupling with Beta-Alanine: The 2-methylacryloyl chloride is then reacted with beta-alanine in the presence of a base such as triethylamine to form the intermediate N-(2-Methylacryloyl)-beta-alanine.
Pyridine Ring Introduction: Finally, the intermediate is coupled with pyridine-2-amine under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of N3-(2-Methylacryloyl)-N-pyridin-2-yl-beta-alaninamide may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the 2-methylacryloyl moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Pyridine N-oxides.
Reduction Products: Alcohol derivatives of the 2-methylacryloyl group.
Substitution Products: Various substituted amides and pyridines.
科学的研究の応用
N~3~-(2-Methylacryloyl)-N-pyridin-2-yl-beta-alaninamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of N3-(2-Methylacryloyl)-N-pyridin-2-yl-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions, while the amide and 2-methylacryloyl groups can form hydrogen bonds and covalent interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
N-(2-Methylacryloyl)-beta-alanine: Lacks the pyridine ring, resulting in different reactivity and biological activity.
N-Pyridin-2-yl-beta-alaninamide: Does not have the 2-methylacryloyl group, affecting its chemical properties and applications.
N-(2-Methylacryloyl)-N-phenyl-beta-alaninamide:
Uniqueness: N3-(2-Methylacryloyl)-N-pyridin-2-yl-beta-alaninamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyridine ring and the 2-methylacryloyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
184880-40-8 |
|---|---|
分子式 |
C12H15N3O2 |
分子量 |
233.27 g/mol |
IUPAC名 |
2-methyl-N-[3-oxo-3-(pyridin-2-ylamino)propyl]prop-2-enamide |
InChI |
InChI=1S/C12H15N3O2/c1-9(2)12(17)14-8-6-11(16)15-10-5-3-4-7-13-10/h3-5,7H,1,6,8H2,2H3,(H,14,17)(H,13,15,16) |
InChIキー |
HJVQNURQVAJANR-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)NCCC(=O)NC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)
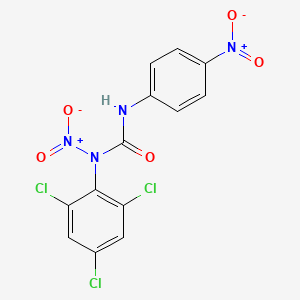
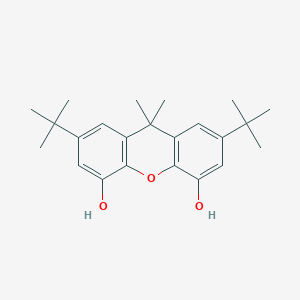

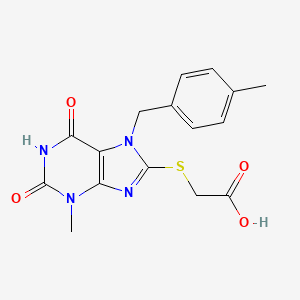
![2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine](/img/structure/B14249221.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14249232.png)
